molecular formula C15H17Cl2N3 B13503225 2-(4-phenyl-1H-1,3-benzodiazol-2-yl)ethan-1-amine dihydrochloride

2-(4-phenyl-1H-1,3-benzodiazol-2-yl)ethan-1-amine dihydrochloride

Cat. No.: B13503225
M. Wt: 310.2 g/mol
InChI Key: XHNJVLWPHRRULE-UHFFFAOYSA-N
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Description

2-(4-phenyl-1H-1,3-benzodiazol-2-yl)ethan-1-amine dihydrochloride is a chemical compound that belongs to the class of benzodiazoles Benzodiazoles are heterocyclic compounds containing a benzene ring fused to an imidazole ring

Preparation Methods

The synthesis of 2-(4-phenyl-1H-1,3-benzodiazol-2-yl)ethan-1-amine dihydrochloride can be achieved through several synthetic routes. One common method involves the reaction of 4-phenyl-1H-1,3-benzodiazole with ethylamine under specific conditions. The reaction typically requires a solvent such as dimethylformamide (DMF) and a catalyst like copper iodide. The mixture is heated to around 140°C for several hours to yield the desired product .

Chemical Reactions Analysis

2-(4-phenyl-1H-1,3-benzodiazol-2-yl)ethan-1-amine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: It can undergo substitution reactions where the amine group is replaced by other functional groups using reagents like alkyl halides or acyl chlorides.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

2-(4-phenyl-1H-1,3-benzodiazol-2-yl)ethan-1-amine dihydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-phenyl-1H-1,3-benzodiazol-2-yl)ethan-1-amine dihydrochloride involves its interaction with specific molecular targets. It is believed to bind to certain receptors or enzymes, modulating their activity. This interaction can lead to various biological effects, depending on the target and the context in which the compound is used .

Comparison with Similar Compounds

2-(4-phenyl-1H-1,3-benzodiazol-2-yl)ethan-1-amine dihydrochloride can be compared with other benzodiazole derivatives such as:

These compounds share some chemical properties but differ in their specific applications and biological activities, highlighting the uniqueness of this compound .

Properties

Molecular Formula

C15H17Cl2N3

Molecular Weight

310.2 g/mol

IUPAC Name

2-(4-phenyl-1H-benzimidazol-2-yl)ethanamine;dihydrochloride

InChI

InChI=1S/C15H15N3.2ClH/c16-10-9-14-17-13-8-4-7-12(15(13)18-14)11-5-2-1-3-6-11;;/h1-8H,9-10,16H2,(H,17,18);2*1H

InChI Key

XHNJVLWPHRRULE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C3C(=CC=C2)NC(=N3)CCN.Cl.Cl

Origin of Product

United States

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